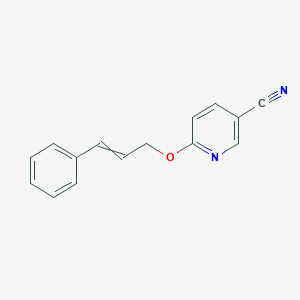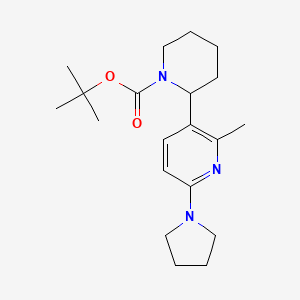
1,2-dimethyl-octahydro-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2-Dimetil-octahidro-1H-indol-5-ol es un compuesto que pertenece a la familia del indol, una clase importante de compuestos heterocíclicos. Los indoles son conocidos por sus diversas actividades biológicas y se encuentran en muchos productos naturales y farmacéuticos
Métodos De Preparación
La síntesis del 1,2-Dimetil-octahidro-1H-indol-5-ol generalmente involucra la síntesis de indol de Fischer, que es un método conocido para construir derivados del indol. Este método implica la reacción de fenilhidrazina con una cetona o aldehído en condiciones ácidas . Para la producción industrial, el proceso puede escalarse utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
El 1,2-Dimetil-octahidro-1H-indol-5-ol experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución electrofílica son comunes debido a la presencia del anillo de indol.
Aplicaciones Científicas De Investigación
El 1,2-Dimetil-octahidro-1H-indol-5-ol tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar derivados de indol más complejos, que se utilizan en diversas reacciones químicas y estudios.
Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas, incluido su uso en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.
Industria: Se utiliza en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 1,2-Dimetil-octahidro-1H-indol-5-ol implica su interacción con objetivos moleculares y vías específicas. La estructura del anillo de indol le permite unirse con alta afinidad a múltiples receptores, influyendo en varios procesos biológicos. Por ejemplo, puede inhibir ciertas enzimas o modular la actividad del receptor, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
El 1,2-Dimetil-octahidro-1H-indol-5-ol se puede comparar con otros derivados del indol, como:
Ácido 1H-indol-2-carboxílico: Conocido por sus propiedades antivirales.
Ácido 1H-indol-3-acético: Una hormona vegetal involucrada en la regulación del crecimiento.
1H-Indol-3-carbinol: Estudiado por sus propiedades anticancerígenas.
Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, destacando la versatilidad e importancia del andamiaje de indol en la investigación científica y la industria.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1,2-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindol-5-ol |
InChI |
InChI=1S/C10H19NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h7-10,12H,3-6H2,1-2H3 |
Clave InChI |
VZQLFRWMWJBXKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC(CCC2N1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)
![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)
![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)

